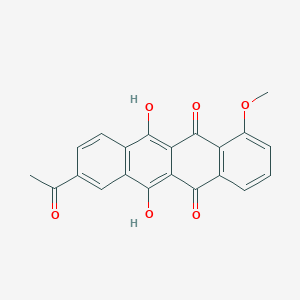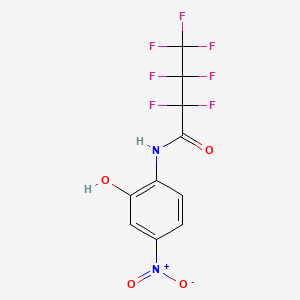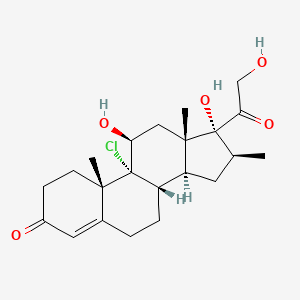
5,12-Dihydro-6,11-dihydroxy-1-methoxy-8-acetyl-naphthacene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dianhydrodaunomycinone is a derivative of daunomycin, an anthracycline antibiotic. It is known for its cytotoxic properties and is used in various scientific research applications, particularly in the field of oncology. The compound is characterized by its complex molecular structure, which includes a tetracyclic ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dianhydrodaunomycinone can be synthesized through the acid hydrolysis of daunomycin. The process involves the removal of the sugar moiety (daunosamine) from daunomycin, resulting in the formation of the aglycone, daunomycinone. Further dehydration of daunomycinone leads to the formation of dianhydrodaunomycinone .
Industrial Production Methods: Industrial production of dianhydrodaunomycinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Types of Reactions:
Oxidation: Dianhydrodaunomycinone can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the tetracyclic ring system, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can result in the formation of hydroquinone derivatives.
Applications De Recherche Scientifique
Dianhydrodaunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying the reactivity of anthracyclines.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of dianhydrodaunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The primary molecular targets include topoisomerase II, an enzyme critical for DNA replication .
Comparaison Avec Des Composés Similaires
Daunomycin: The parent compound from which dianhydrodaunomycinone is derived.
Adriamycin (Doxorubicin): Another anthracycline antibiotic with similar cytotoxic properties.
Epirubicin: A derivative of doxorubicin with a slightly different molecular structure.
Uniqueness: Dianhydrodaunomycinone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike daunomycin, dianhydrodaunomycinone lacks the sugar moiety, which affects its solubility and interaction with cellular targets. Compared to adriamycin and epirubicin, dianhydrodaunomycinone has a different mechanism of action and spectrum of activity, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C21H14O6 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
8-acetyl-6,11-dihydroxy-1-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,23,25H,1-2H3 |
Clé InChI |
DQSZAELCZBDXKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)




![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)



![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
